molecular formula C12H24O2 B1615082 4,4,6-Trimethyl-2-pentyl-1,3-dioxane CAS No. 63449-89-8

4,4,6-Trimethyl-2-pentyl-1,3-dioxane

Cat. No.: B1615082
CAS No.: 63449-89-8
M. Wt: 200.32 g/mol
InChI Key: PDQBOBGVXLUMTJ-UHFFFAOYSA-N
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Description

4,4,6-Trimethyl-2-pentyl-1,3-dioxane (CAS: 67801-41-8; EINECS: 264-862-1) is a substituted 1,3-dioxane derivative characterized by three methyl groups at positions 4, 4, and 6, and a pentyl group at position 2. Its molecular formula is C₁₂H₂₄O₂, with a molecular weight of 200.32 g/mol. The compound is part of the dioxane family, known for their six-membered ring structure containing two oxygen atoms.

Properties

CAS No.

63449-89-8

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

4,4,6-trimethyl-2-pentyl-1,3-dioxane

InChI

InChI=1S/C12H24O2/c1-5-6-7-8-11-13-10(2)9-12(3,4)14-11/h10-11H,5-9H2,1-4H3

InChI Key

PDQBOBGVXLUMTJ-UHFFFAOYSA-N

SMILES

CCCCCC1OC(CC(O1)(C)C)C

Canonical SMILES

CCCCCC1OC(CC(O1)(C)C)C

Other CAS No.

63449-89-8

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

The synthesis of 4,4,6-Trimethyl-2-pentyl-1,3-dioxane can be achieved through the following steps :

Chemical Reactions Analysis

4,4,6-Trimethyl-2-pentyl-1,3-dioxane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

4,4,6-Trimethyl-2-pentyl-1,3-dioxane has several applications in scientific research:

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 4,4,6-trimethyl-2-pentyl-1,3-dioxane and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) CAS Number Key Features
This compound C₁₂H₂₄O₂ 200.32 4,4,6-(CH₃); 2-(C₅H₁₁) 67801-41-8 Long alkyl chain (pentyl)
4,4,6-Trimethyl-2-phenyl-1,3-dioxane C₁₃H₁₈O₂ 206.28 4,4,6-(CH₃); 2-(C₆H₅) 2568-06-1 Aromatic substituent (phenyl)
2-Benzyl-4,4,6-trimethyl-1,3-dioxane C₁₄H₂₀O₂ 220.31 4,4,6-(CH₃); 2-(C₆H₅CH₂) 67633-94-7 Bulky benzyl group
4,4,6-Trimethyl-1,3-dioxane (base) C₇H₁₄O₂ 130.18 4,4,6-(CH₃) 1123-07-5 No additional substituents

Key Observations :

  • Substituent Effects : The pentyl group in the target compound enhances hydrophobicity compared to phenyl or benzyl derivatives, which may influence solubility and volatility .
  • Molecular Weight : The benzyl-substituted derivative (C₁₄H₂₀O₂) has the highest molecular weight due to the aromatic benzyl group .
  • Stereoisomerism : Compounds like 2,4,6-trimethyl-4-phenyl-1,3-dioxane (CAS: 496-16-2) exhibit complex stereochemistry, with multiple stereocenters influencing reactivity and biological activity .

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